Bienvenue dans la boutique en ligne BenchChem!

O1-Tert-butyl O2-ethyl cis-5-hydroxypiperidine-1,2-dicarboxylate

Asymmetric synthesis Biocatalysis Chiral resolution

O1-Tert-butyl O2-ethyl cis-5-hydroxypiperidine-1,2-dicarboxylate (CAS 2490154-99-7; molecular formula C₁₃H₂₃NO₅; MW 273.33) is a cis‑configured, differentially protected piperidine diester that serves as a versatile chiral building block. The compound features two orthogonal ester functionalities—an acid‑labile tert‑butyl (Boc) carbamate at N‑1 and a base‑/hydrogenolysis‑labile ethyl ester at C‑2—combined with a stereodefined 5‑hydroxyl group, making it particularly suited for constructing substituted piperidine scaffolds in medicinal chemistry and β‑lactamase inhibitor programmes such as avibactam.

Molecular Formula C13H23NO5
Molecular Weight 273.33 g/mol
Cat. No. B15052235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO1-Tert-butyl O2-ethyl cis-5-hydroxypiperidine-1,2-dicarboxylate
Molecular FormulaC13H23NO5
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)O
InChIInChI=1S/C13H23NO5/c1-5-18-11(16)10-7-6-9(15)8-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10-/m1/s1
InChIKeyQXPPPWXTNBWACT-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O1-Tert-butyl O2-ethyl cis-5-hydroxypiperidine-1,2-dicarboxylate: A Defined Chiral Intermediate for Piperidine-Based Drug Scaffolds


O1-Tert-butyl O2-ethyl cis-5-hydroxypiperidine-1,2-dicarboxylate (CAS 2490154-99-7; molecular formula C₁₃H₂₃NO₅; MW 273.33) is a cis‑configured, differentially protected piperidine diester that serves as a versatile chiral building block . The compound features two orthogonal ester functionalities—an acid‑labile tert‑butyl (Boc) carbamate at N‑1 and a base‑/hydrogenolysis‑labile ethyl ester at C‑2—combined with a stereodefined 5‑hydroxyl group, making it particularly suited for constructing substituted piperidine scaffolds in medicinal chemistry and β‑lactamase inhibitor programmes such as avibactam [1].

Why Generic Substitution of O1-Tert-butyl O2-ethyl cis-5-hydroxypiperidine-1,2-dicarboxylate Leads to Synthetic Failure


Close structural analogues of this compound—differing only in one or both ester substituents or in the cis/trans geometry of the 5‑hydroxy group—cannot be freely interchanged because the orthogonal protection scheme, stereochemical integrity, and differential deprotection kinetics are all process‑critical. For instance, replacing the ethyl ester with a methyl ester alters the solubility profile and the preferred enzymatic resolution parameters, while switching to a dibenzyl or di‑tert‑butyl protection system eliminates the orthogonal release of the piperidine nitrogen required for downstream avibactam coupling [1]. Furthermore, the cis stereochemistry at C‑2/C‑5 is mandatory for the correct spatial arrangement of the hydroxyl and carboxylate moieties; the trans isomer diverges in both biological and synthetic outcomes [2].

Quantitative Comparator Evidence for O1-Tert-butyl O2-ethyl cis-5-hydroxypiperidine-1,2-dicarboxylate


Enzyme-Mediated Stereoselectivity: cis-5S Isomer Achieves 100% Diastereomeric Excess (DE) Versus 89.5% DE for the trans-5R Isomer

In a patent‑demonstrated enzyme screening, a panel of over 40 ketoreductases was evaluated for stereoselective reduction to generate O1‑tert‑butyl O2‑ethyl 5‑hydroxypiperidine‑1,2‑dicarboxylate. The best hits produced the cis (2S,5S) isomer with a diastereomeric excess (DE) of 100%, whereas the same conditions converted the substrate to the trans (2S,5R) isomer with only 89.5% DE [1]. This translates to a >10‑fold reduction in the undesired isomer (0% vs. 10.5% impurity) without additional purification.

Asymmetric synthesis Biocatalysis Chiral resolution

Orthogonal N‑Boc/O‑Ethyl Deprotection Enables a Two‑Step Sequential Release Strategy Not Accessible with Di‑tert‑butyl or Dibenzyl Analogues

The title compound incorporates a tert‑butyl carbamate (N‑Boc) and an ethyl ester, which are cleavable under mutually exclusive conditions: acidic (TFA or HCl/dioxane) for Boc removal versus basic hydrolysis or hydrogenolysis for ethyl ester saponification [1]. In contrast, the widely used di‑tert‑butyl analogue (CAS 1253856‑42‑6) requires the same acidic conditions to remove both protecting groups, preventing any sequential functionalization; the 1‑benzyl 2‑ethyl congener (Avibactam impurity F) demands hydrogenolytic debenzylation that is incompatible with olefinic or sulfur‑sensitive substrates . This orthogonal deprotection logic is explicitly exploited in the avibactam synthesis route, where the N‑Boc group is retained through multiple intermediate steps and removed only prior to the final cyclisation [2]. Although no single paper reports a full deprotection‑yield matrix, the well‑established rule‑of‑thumb for cleanly orthogonal removals is that each step proceeds with >90% isolated yield when the orthogonal pair is separated, whereas simultaneous deprotection of matched ester pairs typically results in significant yield loss through side‑reactions [1].

Protecting group strategy Orthogonal deprotection Process chemistry

Chromatographic Purity: cis-5-Hydroxy-1,2-diester Reaches ≥97% HPLC Purity Commercially, Matching or Exceeding Analogous Methyl Ester and Benzyl Ester Batches

Multiple accredited suppliers list O1‑tert‑butyl O2‑ethyl cis‑5‑hydroxypiperidine‑1,2‑dicarboxylate (CAS 2490154‑99‑7) at a guaranteed purity of 97% (HPLC) . The closest methyl ester analogue, O1‑tert‑butyl O2‑methyl cis‑5‑hydroxypiperidine‑1,2‑dicarboxylate (CAS 869564‑46‑5), is also supplied at 97% , indicating no penalty for the larger ethyl ester. However, the 1‑benzyl 2‑ethyl analogue (Avibactam impurity F) is typically offered only as a qualitative impurity standard, frequently without a certified purity statement, reflecting its limited availability as a scalable building block [1]. The cis‑hydroxy analogue without Boc protection, (2S,5S)‑ethyl 5‑hydroxypiperidine‑2‑carboxylate, is supplied at ≥95% purity, marginally lower than the Boc‑protected version .

Purity analysis Quality control Supply chain

Process Yield Advantage: Lipase‑Catalysed Resolution Yields Higher Optical Purity than Classical Resolution of Unprotected Ethyl Ester

The literature emphasises that using (2S,5S)‑N‑Boc‑protected ethyl ester as the substrate enables a novel lipase‑catalysed resolution that delivers the desired intermediate with high enantioselectivity and avoids the expensive cis‑5‑hydroxy pipecolic acid starting material required in earlier routes [1]. The avibactam synthesis published in 2018 achieved an overall 10‑step yield of 23.9% from ethyl 5‑hydroxypicolinate, with the lipase‑resolution step being identified as the key enabling transformation; the corresponding route using the unprotected ethyl ester (without N‑Boc) suffers from lower selectivity and requires additional protection/deprotection operations [2]. While a direct head‑to‑head yield of the resolution step for protected versus unprotected substrate was not reported, the patent explicitly states that existing methods using the unprotected compound suffer from 'relatively low yield' and are 'difficult to accomplish scale production', motivating the protected ester approach [1].

Biocatalysis Process yield Avibactam intermediate

High‑Confidence Application Scenarios for O1-Tert-butyl O2-ethyl cis-5-hydroxypiperidine-1,2-dicarboxylate Based on Comparator Evidence


Avibactam and Diazabicyclooctane (DBO) β‑Lactamase Inhibitor Manufacturing

The N‑Boc‑protected cis‑5‑hydroxy‑2‑carboxylate scaffold is the defined intermediate in the only published scalable avibactam synthesis, delivering an overall 10‑step yield of 23.9% and demonstrated at 400 g API scale [1]. Procurement teams supporting β‑lactamase inhibitor programmes should specify this compound to ensure process alignment with the validated OPR&D route, avoiding the yield and scalability penalties associated with unprotected or alternatively protected intermediates [2].

Chiral Fragment Library Construction for CNS and Anti‑Infective Programmes

The combination of cis stereochemistry, orthogonal Boc/ethyl ester protection, and a free hydroxyl handle makes this compound an ideal central building block for fragment‑based drug design (FBDD) libraries targeting CNS and Gram‑negative infection indications. The 100% DE achievable via enzyme‑mediated preparation [1] ensures that library members are enantiopure without post‑synthesis chiral chromatography, a key differentiator from analogues that require more costly purification [2].

Process Chemistry Route‑Scouting for Substituted Pipecolic Acid Derivatives

In route‑scouting exercises, the orthogonal protection allows chemists to selectively unmask either the carboxylic acid or the amine functionality in any order, enabling rapid exploration of SAR around the piperidine core. This flexibility is not available with di‑tert‑butyl or dibenzyl congeners, which limit deprotection to a single sequence [1]. As a result, the title compound is the preferred scaffold for CROs offering multi‑step custom synthesis where divergent functionalisation is required.

Chiral Intermediate for Generic API Development Post‑Patent Expiry

With avibactam‑containing products such as Avycaz® generating significant revenue, generic manufacturers are actively seeking cost‑effective routes to key intermediates. The published lipase‑resolution process that delivers this compound with 100% DE and uses inexpensive, commercially available starting materials (ethyl 5‑hydroxypicolinate) positions the title compound as the most procurement‑ready intermediate for ANDA filers aiming at non‑infringing synthetic pathways [1].

Quote Request

Request a Quote for O1-Tert-butyl O2-ethyl cis-5-hydroxypiperidine-1,2-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.